6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
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Overview
Description
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyridine ring . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl derivatives: These compounds share the difluoroethyl group but differ in their core structures.
Fluorinated pyridines: These compounds have similar fluorine substitutions on the pyridine ring.
Uniqueness
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of a difluoroethyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
6-(1,1-difluoroethyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-8(9,10)5-3-2-4(7(13)14)6(12)11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
HBSDLRSBGXTOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C(=O)O)(F)F |
Origin of Product |
United States |
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